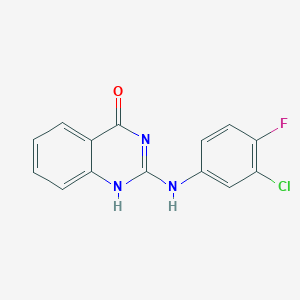![molecular formula C17H16N2O4S2 B254168 methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as METP, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood, but it is believed to involve the interaction between the thiazolidinone moiety and the metal ion. The thiazolidinone ring acts as a chelating agent, binding to the metal ion and forming a stable complex. This complex then undergoes a conformational change, leading to the activation of the fluorescence emission of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate.
Biochemical and Physiological Effects:
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In addition to its use as a fluorescent probe, methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has also been studied for its potential as an anticancer agent. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of cytotoxicity is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its high sensitivity and selectivity for metal ions, making it a valuable tool for studying metal ion homeostasis in biological systems. However, there are also some limitations to the use of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is sensitive to pH changes and can be affected by the presence of other molecules in biological samples. In addition, the synthesis of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is the development of new fluorescent probes based on the thiazolidinone scaffold. These probes could be designed to have improved sensitivity, selectivity, and biocompatibility for specific metal ions. Another area of interest is the exploration of the anticancer activity of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate and its derivatives. Further studies are needed to elucidate the mechanism of action and to optimize the structure-activity relationship of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate for anticancer activity. Overall, the research on methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has the potential to lead to the development of new tools and therapies for various biomedical applications.
Méthodes De Synthèse
The synthesis of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the condensation reaction between 2-thioxo-1,3-thiazolidin-4-one and 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of methyl propanoate. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its use as a fluorescent probe for the detection of metal ions in biological systems. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate exhibits strong fluorescence emission in the presence of certain metal ions, such as Cu2+, Zn2+, and Hg2+. This property makes methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate a valuable tool for studying the role of metal ions in biological processes, such as oxidative stress, neurodegenerative diseases, and cancer.
Propriétés
Nom du produit |
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Formule moléculaire |
C17H16N2O4S2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
methyl 2-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H16N2O4S2/c1-4-18-11-8-6-5-7-10(11)12(14(18)20)13-15(21)19(17(24)25-13)9(2)16(22)23-3/h5-9H,4H2,1-3H3/b13-12- |
Clé InChI |
RQCGGHGIGZIOSR-SEYXRHQNSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(C)C(=O)OC)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C(=O)OC)C1=O |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C(=O)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)